![molecular formula C17H14F3N5OS B380422 2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B380422.png)
2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with the molecular formula C17H14F3N5OS. This compound is known for its unique structure, which includes a tetraazole ring, a trifluoromethyl group, and a sulfanyl linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 3-methylphenylhydrazine with carbon disulfide to form the corresponding dithiocarbazate. This intermediate is then cyclized with sodium azide to form the tetraazole ring. The final step involves the reaction of the tetraazole derivative with 3-(trifluoromethyl)benzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply .
化学反応の分析
Types of Reactions
2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the aromatic ring .
科学的研究の応用
2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with unique properties
作用機序
The mechanism of action of 2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its tetraazole and trifluoromethyl groups. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- N-phenyl-2-{[1-phenyl-1H-tetraazol-5-yl]sulfanyl}acetamide
- N-(2-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide
- N-(2,5-dimethylphenyl)-2-{[1-phenyl-1H-tetraazol-5-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of 2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide lies in its combination of a tetraazole ring and a trifluoromethyl group.
特性
分子式 |
C17H14F3N5OS |
|---|---|
分子量 |
393.4g/mol |
IUPAC名 |
2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H14F3N5OS/c1-11-4-2-7-14(8-11)25-16(22-23-24-25)27-10-15(26)21-13-6-3-5-12(9-13)17(18,19)20/h2-9H,10H2,1H3,(H,21,26) |
InChIキー |
PKZPBHNCHKOBMS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
正規SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-4-(2-butoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B380339.png)
![2-[[1-[2-Hydroxy-3-(3,3,5-trimethylcyclohexyl)oxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B380340.png)
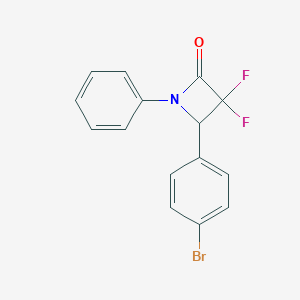
![3-(4-benzylpiperazin-1-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]propanamide](/img/structure/B380343.png)
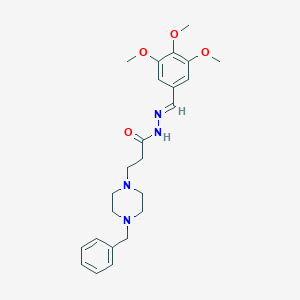
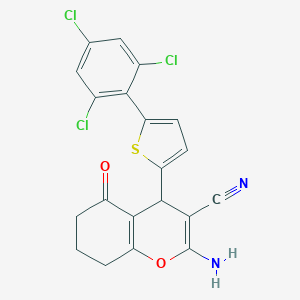
![6-Amino-3-methyl-4-[5-(2,4,6-trichlorophenyl)thiophen-2-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B380347.png)
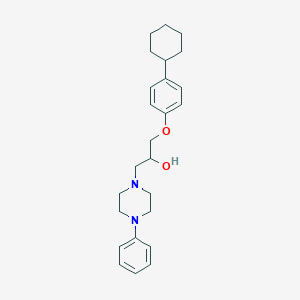
![Ethyl 2-[({1-[(4-chlorophenyl)sulfonyl]-2-piperidinyl}carbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B380353.png)
![1-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-3-(3,3,5-trimethyl-cyclohexyloxy)-propane-2-thiol](/img/structure/B380355.png)
![4-Ethyl 2-methyl 3-methyl-5-({3-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B380356.png)
![4-[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B380357.png)
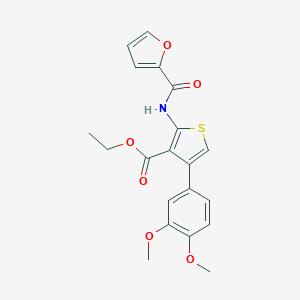
![2-[1-(1,3-BENZOTHIAZOL-2-YL)-2-[3-METHYL-1-PHENYL-5-(PIPERIDIN-1-YL)-1H-PYRAZOL-4-YL]ETHENYL]-1,3-BENZOTHIAZOLE](/img/structure/B380363.png)
